molecular formula C11H13NO5 B089265 Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester CAS No. 13303-10-1

Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester

Cat. No. B089265
CAS RN: 13303-10-1
M. Wt: 239.22 g/mol
InChI Key: XNPGBDJTEBCMHA-UHFFFAOYSA-N
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Patent
US06713602B1

Procedure details

Sodium carbonate (29.14 g; 0.275 mol) and 4-nitrophenol (12.75 g; 91.6 mmol) were mixed with dioxane (250 ml). Boc-anhydride (20.0 g; 91.6 mmol) was transferred to the mixture with dioxane (50 ml). The mixture was refluxed for 1 h, cooled to 0° C., filtered and concentrated to ⅓, and then poured into wat.82 ml;82.6 mmol) and a suspension of N4-benzyloxycarbonyl-cytosine (9, 21.0 g;82.6 mmol) and potassium carbonate (11.4 g;82.6 mmol) in dry DMF (900 ml). The mixture was stirred vigorously overnight, filtered, and evaporated to dryness, in vacuo. Water (300 ml) and 4 N hydrochloric acid (10 ml) were added, the mixture was stirred for 15 minutes at 0° C., filtered, and washed with water (2×75 ml). The isolated precipitate was treated with water (120 ml), 2N sodium hydroxide (60 ml), stirred for 30 min, filtered, cooled to 0° C., and 4 N hydrochloric acid (35 ml) was added. The title compound was isolated by filtration, washed thoroughly with water, recrystallized from methanol (1000 ml) and washed thoroughly with ether. This afforded 7.70 g (31%) of pure compound. The mother liquor from the recrystallization was reduced to a volume of 200 ml and cooled to 0° C. This afforded an additional 2.30 g of a material that was pure by tlc but had a reddish color. M.p. 266-274° C. Anal., for C14H13N3O5. Found(calc.); C, 55.41(55.45); H, 4.23(4.32); N, 14.04(13.86) 1H-NMR (90 MHz; DMSO-d6): 8.02 ppm (d,J=7.32 Hz,1H,H-6); 7.39 (s,5H,Ph); 7.01 (d,J=7.32 Hz,1H,H-5); 5.19 (s,2H,PhCH2—); 4.52. (s,2H).
Quantity
29.14 g
Type
reactant
Reaction Step One
Quantity
12.75 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
Boc-anhydride
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Three
Name
Quantity
900 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+].[Na+].[N+:7]([C:10]1[CH:15]=[CH:14][C:13](O)=[CH:12][CH:11]=1)([O-:9])=[O:8].[CH2:17](OC(NC1C=CNC(=O)N=1)=O)[C:18]1[CH:23]=CC=C[CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O1CCOCC1>[C:1](=[O:3])([O:2][C:13]1[CH:14]=[CH:15][C:10]([N+:7]([O-:9])=[O:8])=[CH:11][CH:12]=1)[O:4][C:18]([CH3:23])([CH3:19])[CH3:17] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
29.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
12.75 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Boc-anhydride
Quantity
20 g
Type
reactant
Smiles
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=NC(NC=C1)=O
Name
Quantity
11.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
900 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
poured into wat
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, in vacuo
ADDITION
Type
ADDITION
Details
Water (300 ml) and 4 N hydrochloric acid (10 ml) were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes at 0° C.
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (2×75 ml)
ADDITION
Type
ADDITION
Details
The isolated precipitate was treated with water (120 ml), 2N sodium hydroxide (60 ml)
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
4 N hydrochloric acid (35 ml) was added

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(OC(C)(C)C)(OC1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.